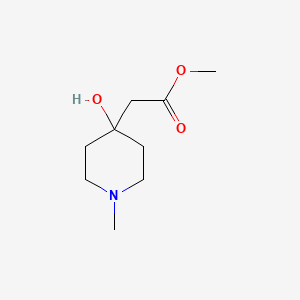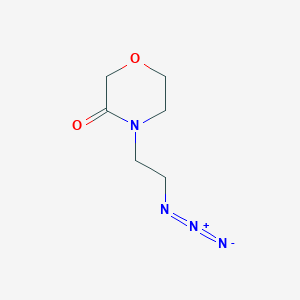
4-(2-Azidoethyl)morpholin-3-one
説明
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .科学的研究の応用
Synthesis of Bicyclic Azetidin-2-ones
The compound plays a crucial role in the asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones. These serve as valuable starting materials for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. Hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has proven to be an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes (Van Brabandt et al., 2006).
Development of Water-Soluble Neurokinin-1 Receptor Antagonists
4-(2-Azidoethyl)morpholin-3-one derivatives have been used in the development of high-affinity, orally active neurokinin-1 receptor antagonists. These compounds have demonstrated significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential in therapeutic applications (Harrison et al., 2001).
Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
Research has led to the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrating a novel synthesis pathway. This process facilitates the creation of structurally diverse morpholine derivatives, expanding the utility of 4-(2-Azidoethyl)morpholin-3-one in synthetic organic chemistry (D’hooghe et al., 2006).
Bridged Bicyclic Morpholines as Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are highlighted as important building blocks in medicinal chemistry. Their synthesis from 4-(2-Azidoethyl)morpholin-3-one derivatives underlines the compound's significance in the creation of morpholine isosteres, which are instrumental in drug design due to their favorable lipophilicity and structural properties (Walker et al., 2012).
Exploration of Morpholine Derivatives in Metal Complexation
Studies have demonstrated the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II), revealing the potential of 4-(2-Azidoethyl)morpholin-3-one derivatives in forming novel organometallic complexes. These complexes have been structurally characterized, providing insights into their coordination chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2-Azidoethyl)morpholin-3-one is Monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
Mode of Action
Morpholine derivatives are known to act by inhibiting the synthesis of certain biochemical compounds . Given its target, it’s plausible that 4-(2-Azidoethyl)morpholin-3-one may inhibit MAGL, thereby affecting endocannabinoid signaling.
特性
IUPAC Name |
4-(2-azidoethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQBDOWOCHISFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



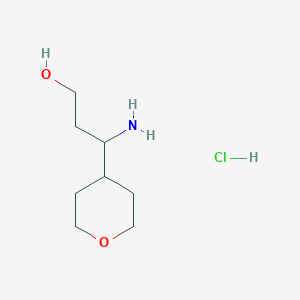
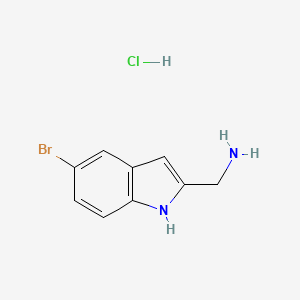
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

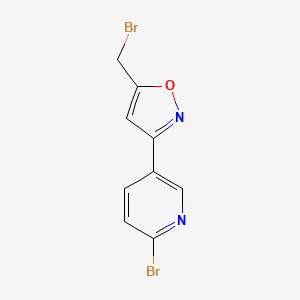
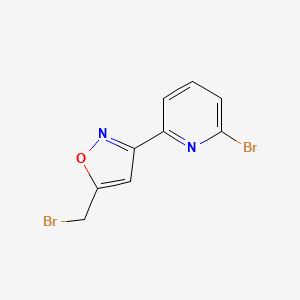
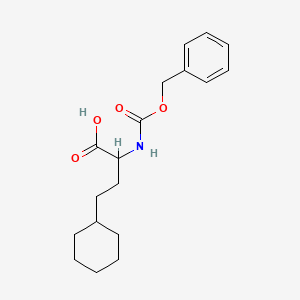
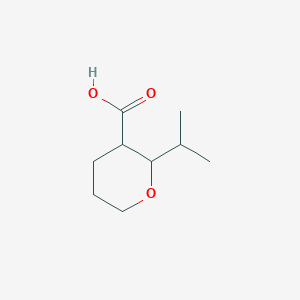

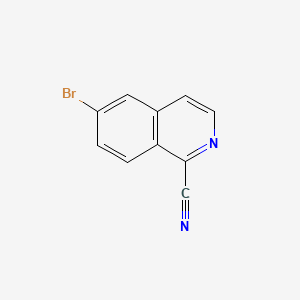
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
